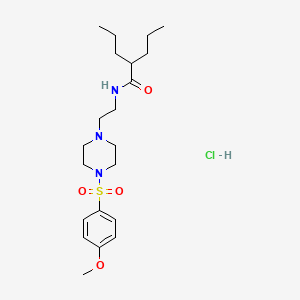
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a useful research compound. Its molecular formula is C21H36ClN3O4S and its molecular weight is 462.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-propylpentanamide hydrochloride is a synthetic compound with potential therapeutic applications. It belongs to a class of piperazine derivatives known for their diverse pharmacological properties, including activity on various receptors in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacokinetics, and potential therapeutic uses based on the available literature.
Chemical Structure and Properties
- Molecular Formula : C21H36ClN3O4S
- Molecular Weight : 462.05 g/mol
- IUPAC Name : N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide; hydrochloride
The compound features a piperazine moiety, which is often associated with various biological activities, particularly as a ligand for neurotransmitter receptors.
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. For instance, studies have shown that related piperazine derivatives bind to sigma-1 and sigma-2 receptors with varying affinities, suggesting that this compound may also interact with these targets .
| Receptor Type | Binding Affinity (pKi) |
|---|---|
| Sigma-1 | 6.51 |
| Sigma-2 | 6.79 |
These interactions are crucial as sigma receptors are implicated in several neuropsychiatric disorders, making them potential targets for therapeutic intervention.
Pharmacokinetics
The pharmacokinetic profile of piperazine derivatives often includes favorable lipophilicity, which enhances CNS penetration. For example, related compounds have demonstrated high brain uptake in animal models, indicating that they can effectively cross the blood-brain barrier . The log P value for similar compounds has been reported around 2.2, suggesting moderate lipophilicity conducive to CNS activity.
Case Studies and Experimental Findings
-
In Vivo Studies :
- A study involving a closely related compound demonstrated high brain uptake (4.99% ID/g tissue at 10 min post-injection) in mice, indicating effective CNS penetration and potential for therapeutic use in neurodegenerative conditions .
- Another study assessed the regional brain distribution of a related radioligand and found homogeneous uptake across various brain regions, suggesting that the compound could be utilized for imaging studies targeting sigma receptors .
-
Therapeutic Potential :
- The modulation of sigma receptors by this class of compounds has been linked to analgesic effects and neuroprotective properties. Therefore, this compound might hold promise in treating conditions like chronic pain or depression .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4S.ClH/c1-4-6-18(7-5-2)21(25)22-12-13-23-14-16-24(17-15-23)29(26,27)20-10-8-19(28-3)9-11-20;/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAWLXVRDXSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













